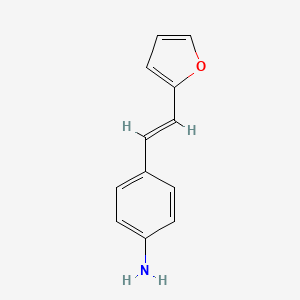

(E)-4-(2-(Furan-2-yl)vinyl)aniline

CAS No.:

Cat. No.: VC17280133

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO |

|---|---|

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 4-[(E)-2-(furan-2-yl)ethenyl]aniline |

| Standard InChI | InChI=1S/C12H11NO/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-9H,13H2/b8-5+ |

| Standard InChI Key | TVTLTUJSAHLADI-VMPITWQZSA-N |

| Isomeric SMILES | C1=COC(=C1)/C=C/C2=CC=C(C=C2)N |

| Canonical SMILES | C1=COC(=C1)C=CC2=CC=C(C=C2)N |

Introduction

(E)-4-(2-(Furan-2-yl)vinyl)aniline, also known as 4-(2-furylvinyl)aniline, is a compound of significant interest in organic chemistry due to its unique structure and potential applications. It consists of an aniline moiety attached to a furan ring through a vinyl group, which imparts distinct chemical properties and biological activities.

Synthesis Methods

The synthesis of (E)-4-(2-(Furan-2-yl)vinyl)aniline typically involves starting materials such as furan derivatives and anilines. Common methods include cross-coupling reactions facilitated by catalysts like palladium or nickel complexes in solvents such as ethanol or dimethylformamide.

Chemical Reactivity

The compound's reactivity is attributed to its functional groups, including the vinyl and furan moieties. It can participate in various chemical reactions, often proceeding via concerted mechanisms where bond formation and breaking occur simultaneously.

Applications and Potential Uses

(E)-4-(2-(Furan-2-yl)vinyl)aniline has potential applications in:

-

Organic Electronics: Due to its unique electronic properties.

-

Pharmaceuticals: Its biological activities make it a candidate for medicinal chemistry research.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure and purity of synthesized samples.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Furan-2-yl)aniline | Furan ring at the third position | Different reactivity due to position |

| 4-(Furan-2-yl)aniline | Furan ring at the fourth position | Similar but varies in substitution patterns |

| 3-(Thiophen-2-yl)aniline | Thiophene ring instead of furan | Offers distinct electronic properties |

| 5-(Furan-3-yl)-1H-pyrazole | Fused pyrazole structure with furan | Potentially different biological activities |

(E)-4-(2-(Furan-2-yl)vinyl)aniline stands out due to the specific arrangement of the vinyl group and the furan moiety, influencing its reactivity and interaction profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume